[3-Chloro-4-(difluoromethyl)phenyl]methanol
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Overview
Description
[3-Chloro-4-(difluoromethyl)phenyl]methanol is an organic compound with the molecular formula C8H7ClF2O. It is a white powder with a molecular weight of 192.59 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(difluoromethyl)phenyl]methanol typically involves the reaction of 3-chloro-4-(difluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, yielding the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-4-(difluoromethyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-(difluoromethyl)benzaldehyde or 3-Chloro-4-(difluoromethyl)benzoic acid.
Reduction: 3-Chloro-4-(difluoromethyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-Chloro-4-(difluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Chloro-4-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the chloro and difluoromethyl groups can affect the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
[4-Chloro-3-(difluoromethyl)phenyl]methanol: Similar structure but with different positional isomerism.
[3-Chloro-4-(trifluoromethyl)phenyl]methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
[3-Chloro-4-(difluoromethyl)phenyl]methanol is unique due to the specific positioning of the chloro and difluoromethyl groups, which can influence its chemical reactivity and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[3-chloro-4-(difluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEJBNQZKWAANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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